Reduced P-450 Inactivation vs. Cyclopropyl Analog
In a direct head-to-head study, N-cyclobutyl benzylamines produced markedly slower mechanism-based inactivation of cytochrome P-450 than their N-cyclopropyl counterparts [1]. The study demonstrated that both cyclopropyl and cyclobutyl benzylamines undergo P-450-catalyzed oxidation leading to heme destruction, but the rate of enzyme inactivation was consistently lower for the cyclobutyl series. This difference was attributed to the known slower rate of ring opening of cyclobutyl-substituted aminium radical intermediates compared to cyclopropyl-substituted radicals [1]. Radiolabeling experiments further showed that for cyclopropylamine substrates, covalent adducts to protein originated exclusively from the cyclopropyl portion, whereas cyclobutyl substrates exhibited a different adduct distribution pattern consistent with their distinct radical chemistry [1].
| Evidence Dimension | Mechanism-based P-450 inactivation rate (relative) |
|---|---|
| Target Compound Data | Slower inactivation rate (N-cyclobutyl benzylamine scaffold); oxidation yields ring expansion products (2-phenyl-1-pyrroline and 2-phenylpyrrolidine from 1-phenylcyclobutylamine) and nitrone formation via hydroxylamine intermediate [1] |
| Comparator Or Baseline | N-Cyclopropyl benzylamine: faster P-450 inactivation rate; protein adducts formed exclusively from cyclopropyl portion [1] |
| Quantified Difference | The slower inactivation by cyclobutylamines relative to cyclopropylamines is explicitly stated as consistent with known relative rates of ring opening of cycloalkyl-substituted aminium radicals, though absolute rate constants were not numerically reported in the abstract [1] |
| Conditions | Purified cytochrome P-450 enzyme system; in vitro oxidation assay; J. Biol. Chem. 1989, 264(4):1988–1997 |
Why This Matters
For drug discovery programs incorporating benzylcycloalkylamine motifs, the reduced P-450 inactivation liability of the cyclobutyl scaffold provides a quantifiable metabolic stability advantage over the cyclopropyl analog, directly informing scaffold selection in lead optimization.
- [1] Bondon, A.; Macdonald, T.L.; Harris, T.M.; Guengerich, F.P. Oxidation of Cycloalkylamines by Cytochrome P-450: Mechanism-Based Inactivation, Adduct Formation, Ring Expansion, and Nitrone Formation. J. Biol. Chem. 1989, 264, 1988–1997. View Source
